Cas no 1024-38-0 (N-(2-Bromophenyl)-4-methylbenzene-1-sulfonamide)
N-(2-Bromophenyl)-4-methylbenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- N-(2-bromophenyl)-4-methylbenzenesulfonamide
- ST50542963
- o-bromo-N-(p-methylbenzenesulfonyl)aniline
- CBDivE_014066
- ortho-bromo-N-tosylaniline
- STL123034
- ZINC00295301
- o-bromo-N-tosylaniline
- 2-bromo-N-(4-methylbenzenesulfonyl)aniline
- N-(4-methylbenzenesulfonyl)-2-bromoaniline
- AC1LGE7B
- N-tosyl-2-bromoaniline
- SureCN9903086
- CTK0G7602
- ST50542963; o-bromo-N-(p-methylbenzenesulfonyl)aniline; CBDivE_014066; ortho-bromo-N-tosylaniline; STL123034; ZINC00295301; o-bromo-N-tosylaniline; 2-bromo-N-(4-methylbenzenesulfonyl)aniline; N-(4-methylbenzenesulfonyl)-2-bromoaniline; AC1LGE7B; N-tosyl-2-bromoaniline; SureCN9903086; CTK0G7602;
- DTXSID20355180
- HS-3242
- CS-0260956
- SCHEMBL9903086
- Z45619906
- BAA02438
- EN300-76384
- G33127
- AKOS000177527
- N-(2-bromophenyl)-4-methylbenzene-1-sulfonamide
- Benzenesulfonamide, N-(2-bromophenyl)-4-methyl-
- 1024-38-0
- 2-bromo-N-tosylaniline
- N-(2-BROMO-PHENYL)-4-METHYL-BENZENESULFONAMIDE
- N-(2-Bromophenyl)-4-methylbenzene-1-sulfonamide
-
- Inchi: 1S/C13H12BrNO2S/c1-10-6-8-11(9-7-10)18(16,17)15-13-5-3-2-4-12(13)14/h2-9,15H,1H3
- InChI Key: NAEOKZYYHWFPCK-UHFFFAOYSA-N
- SMILES: BrC1C=CC=CC=1NS(C1C=CC(C)=CC=1)(=O)=O
Computed Properties
- Exact Mass: 324.97721g/mol
- Monoisotopic Mass: 324.97721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 358
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 326.21g/mol
- XLogP3: 3.1
- Topological Polar Surface Area: 54.6Ų
Experimental Properties
- Density: 1.5±0.1 g/cm3
- Melting Point: 88-90 °C
- Boiling Point: 429.2±55.0 °C at 760 mmHg
- Flash Point: 213.4±31.5 °C
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
N-(2-Bromophenyl)-4-methylbenzene-1-sulfonamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(2-Bromophenyl)-4-methylbenzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N497625-50mg |
N-(2-Bromophenyl)-4-methylbenzene-1-sulfonamide |
1024-38-0 | 50mg |
$ 70.00 | 2022-06-03 | ||
| TRC | N497625-100mg |
N-(2-Bromophenyl)-4-methylbenzene-1-sulfonamide |
1024-38-0 | 100mg |
$ 95.00 | 2022-06-03 | ||
| TRC | N497625-500mg |
N-(2-Bromophenyl)-4-methylbenzene-1-sulfonamide |
1024-38-0 | 500mg |
$ 340.00 | 2022-06-03 | ||
| Enamine | EN300-76384-0.05g |
N-(2-bromophenyl)-4-methylbenzene-1-sulfonamide |
1024-38-0 | 95% | 0.05g |
$64.0 | 2023-02-12 | |
| Enamine | EN300-76384-0.1g |
N-(2-bromophenyl)-4-methylbenzene-1-sulfonamide |
1024-38-0 | 95% | 0.1g |
$66.0 | 2023-02-12 | |
| Enamine | EN300-76384-0.25g |
N-(2-bromophenyl)-4-methylbenzene-1-sulfonamide |
1024-38-0 | 95% | 0.25g |
$92.0 | 2023-02-12 | |
| Enamine | EN300-76384-0.5g |
N-(2-bromophenyl)-4-methylbenzene-1-sulfonamide |
1024-38-0 | 95% | 0.5g |
$175.0 | 2023-02-12 | |
| Enamine | EN300-76384-1.0g |
N-(2-bromophenyl)-4-methylbenzene-1-sulfonamide |
1024-38-0 | 95% | 1.0g |
$256.0 | 2023-02-12 | |
| Enamine | EN300-76384-2.5g |
N-(2-bromophenyl)-4-methylbenzene-1-sulfonamide |
1024-38-0 | 95% | 2.5g |
$503.0 | 2023-02-12 | |
| Enamine | EN300-76384-5.0g |
N-(2-bromophenyl)-4-methylbenzene-1-sulfonamide |
1024-38-0 | 95% | 5.0g |
$743.0 | 2023-02-12 |
N-(2-Bromophenyl)-4-methylbenzene-1-sulfonamide Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on N-(2-Bromophenyl)-4-methylbenzene-1-sulfonamide
Comprehensive Overview of N-(2-Bromophenyl)-4-methylbenzene-1-sulfonamide (CAS No. 1024-38-0)
N-(2-Bromophenyl)-4-methylbenzene-1-sulfonamide (CAS No. 1024-38-0) is a specialized organic compound widely utilized in pharmaceutical and chemical research. This sulfonamide derivative features a bromophenyl group attached to a methylbenzene-sulfonamide backbone, making it a valuable intermediate in synthetic chemistry. Researchers often explore its applications in drug discovery, particularly in designing enzyme inhibitors or receptor modulators due to its unique structural properties.
The compound’s molecular structure combines a sulfonamide functional group with a bromine substituent, which enhances its reactivity in cross-coupling reactions like Suzuki or Buchwald-Hartwig animations. Such reactions are pivotal in creating complex molecules for agrochemicals or biomedical applications. Recent trends highlight its role in developing targeted therapies, aligning with the growing demand for precision medicine. Users searching for "sulfonamide derivatives in drug design" or "CAS 1024-38-0 applications" will find this compound relevant to their queries.
From a synthetic perspective, N-(2-Bromophenyl)-4-methylbenzene-1-sulfonamide is synthesized via sulfonylation of 2-bromoaniline with 4-toluenesulfonyl chloride. This process is optimized for high yield and purity, critical for industrial-scale production. Analytical techniques like HPLC and NMR spectroscopy are employed to validate its structure, ensuring compliance with regulatory standards. The compound’s physicochemical properties, including solubility in organic solvents and thermal stability, are frequently discussed in forums focused on organic synthesis optimization.
Environmental and safety considerations are also paramount. While not classified as hazardous, proper handling protocols are recommended to minimize exposure. Researchers often inquire about "green chemistry alternatives" for sulfonamide synthesis, reflecting the industry’s shift toward sustainable practices. Innovations in catalytic methods or solvent-free reactions could further enhance the compound’s appeal in eco-conscious workflows.
In the context of intellectual property, CAS 1024-38-0 has been cited in patents related to antimicrobial agents and kinase inhibitors. Its versatility makes it a candidate for proprietary formulations, attracting interest from pharmaceutical companies. Searches for "patented sulfonamide compounds" or "1024-38-0 in drug patents" underscore its commercial significance.
Future research may explore N-(2-Bromophenyl)-4-methylbenzene-1-sulfonamide’s potential in nanotechnology or bioconjugation, leveraging its bromine moiety for site-specific modifications. As AI-driven drug discovery gains traction, computational studies predicting its binding affinity could unlock new applications. This aligns with frequent searches for "AI in chemical synthesis" and "machine learning for molecular design."
In summary, N-(2-Bromophenyl)-4-methylbenzene-1-sulfonamide (CAS No. 1024-38-0) bridges traditional organic chemistry and modern innovations. Its multifaceted roles—from synthetic building block to therapeutic candidate—make it a subject of enduring relevance in scientific and industrial communities.
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